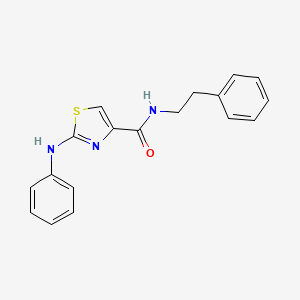

![molecular formula C18H16N4O2S B6575466 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide CAS No. 1105210-86-3](/img/structure/B6575466.png)

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide” is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-acetamido/2-propanamido-4-(4-substituted phenyl)-1,3-thiazoles were synthesized by Hassan et al. and evaluated for their antitumor activity against a panel of 60 different tumor cell lines . The synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “this compound” would depend on its specific structure and substituents.Aplicaciones Científicas De Investigación

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide{2-[2-(Phenylamino)-1,3-thiazol-4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamideyl]acetamido}benzamide has been studied extensively in the laboratory and has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of new drugs, as well as in the study of enzyme inhibition and protein-protein interactions. It has also been used in the study of cell signaling pathways and the development of new therapeutic agents.

Mecanismo De Acción

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide{2-[2-(Phenylamino)-1,3-thiazol-4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamideyl]acetamido}benzamide has been found to interact with a variety of proteins and enzymes in the body. It binds to the active sites on enzymes and proteins, and inhibits their activity. This inhibition of enzyme and protein activity can lead to a variety of physiological and biochemical effects, depending on the type of enzyme or protein that is inhibited.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound{2-[2-(Phenylamino)-1,3-thiazol-4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamideyl]acetamido}benzamide are largely dependent on the type of enzyme or protein that is inhibited by the compound. In general, the compound has been found to have a variety of effects on the body, including the inhibition of cell growth, the inhibition of inflammatory responses, and the inhibition of blood clotting. It has also been found to have an effect on the immune system, as well as the cardiovascular system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide{2-[2-(Phenylamino)-1,3-thiazol-4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamideyl]acetamido}benzamide has a number of advantages for laboratory experiments. It is a relatively stable compound, and is easy to synthesize in the laboratory. It also has a wide range of applications, making it a versatile compound for laboratory experiments. The main limitation of the compound is its toxicity, which can be dangerous if not handled properly.

Direcciones Futuras

The potential applications of 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide{2-[2-(Phenylamino)-1,3-thiazol-4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamideyl]acetamido}benzamide are vast, and the compound is currently being studied for a variety of new applications. Some potential future directions include the development of new drugs, the study of enzyme inhibition and protein-protein interactions, and the development of new therapeutic agents. In addition, the compound could be used to study cell signaling pathways and the development of new diagnostic methods. Finally, the compound could be used to study the effects of environmental pollutants on the body.

Métodos De Síntesis

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide{2-[2-(Phenylamino)-1,3-thiazol-4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamideyl]acetamido}benzamide can be synthesized from the reaction of 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamideaminobenzamide and 2-aminothiazole in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C. The reaction produces a yellow precipitate, which is then filtered and washed with water to remove impurities. The product is then dried and recrystallized to obtain a pure compound.

Propiedades

IUPAC Name |

4-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c19-17(24)12-6-8-14(9-7-12)20-16(23)10-15-11-25-18(22-15)21-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,19,24)(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFBCJXSLCKWFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-phenoxyacetamide](/img/structure/B6575383.png)

![1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B6575388.png)

![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575393.png)

![N4-(4-methoxyphenyl)-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575405.png)

![N-[(cyclohexylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575427.png)

![N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575432.png)

![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575448.png)

![2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6575451.png)

![2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6575454.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575459.png)

![N-(2,4-dimethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6575467.png)

![N-[4-(difluoromethoxy)phenyl]-4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-amine](/img/structure/B6575488.png)

![2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6575491.png)